

Application Note: In Vitro Synthesis of Anhydrovinblastine Using Crude Plant Extracts

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Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1217452

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Introduction

Anhydrovinblastine is a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine. These dimeric terpenoid indole alkaloids are naturally found in the Madagascar periwinkle (*Catharanthus roseus*), but at very low concentrations, making their direct extraction economically challenging.[1] An alternative and cost-effective approach is the in vitro enzymatic coupling of the monomeric precursors, catharanthine and vindoline, which are more abundant in the plant. This application note provides a detailed protocol for the synthesis of **anhydrovinblastine** using a crude enzyme extract from *C. roseus* leaves, which contains the necessary peroxidase enzymes, such as PRX1, to catalyze the reaction.[2][3] Additionally, commercially available horseradish peroxidase (HRP) can also be utilized for this coupling reaction.[4][5]

Principle

The synthesis of **anhydrovinblastine** is achieved through the oxidative coupling of catharanthine and vindoline. In *C. roseus*, this reaction is catalyzed by the heme-containing enzyme peroxidase 1 (PRX1).[2][3] The reaction requires a peroxide, typically hydrogen peroxide (H_2O_2), to activate the enzyme. The activated peroxidase then facilitates the formation of a reactive intermediate from catharanthine, which subsequently couples with vindoline to form an iminium intermediate. This intermediate is then reduced to yield α -3',4'-**anhydrovinblastine**. [5] This in vitro method provides a simplified and scalable alternative to total chemical synthesis.

Materials and Reagents

- Fresh or frozen young leaves of *Catharanthus roseus*
- Catharanthine sulfate
- Vindoline sulfate
- Horseradish Peroxidase (HRP), Type VI-A (optional, for comparison)
- Phosphate buffer (0.1 M, pH 6.0-7.0)
- Hydrogen peroxide (H₂O₂) solution (30%)
- Sodium borohydride (NaBH₄)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Diethylamine (for HPLC mobile phase)
- Orthophosphoric acid (for HPLC mobile phase)
- Liquid nitrogen
- Bovine Serum Albumin (BSA) for protein quantification
- Pyrogallol
- Sulfuric acid (H₂SO₄)

Equipment

- Mortar and pestle or blender
- Refrigerated centrifuge
- Spectrophotometer
- pH meter
- Magnetic stirrer and stir bars
- Vortex mixer
- High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
- Filtration apparatus with 0.45 μm filters
- Glass vials for reactions
- Standard laboratory glassware

Experimental Protocols

Protocol 1: Preparation of Crude Enzyme Extract from *Catharanthus roseus* Leaves

- **Harvesting and Preparation:** Harvest 100 g of young, healthy *C. roseus* leaves. Wash them thoroughly with distilled water and pat them dry.
- **Homogenization:** Freeze the leaves in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle. Alternatively, blend the fresh leaves with 400 mL of cold 0.1 M phosphate buffer (pH 6.8).
- **Centrifugation:** Transfer the homogenate to centrifuge tubes and centrifuge at 6,000 rpm for 15 minutes at 4°C.
- **Filtration:** Carefully collect the supernatant and filter it through a cheesecloth or a sieve to remove any remaining solid debris.

- **Catalase Inactivation (Optional):** To minimize the degradation of H_2O_2 by catalase present in the extract, heat the supernatant in a water bath at 65°C for 3 minutes. Immediately cool the extract in an ice bath for 30 minutes. Centrifuge again at 6,000 rpm for 15 minutes at 4°C to remove any precipitated proteins.
- **Storage:** The resulting supernatant is the crude enzyme extract. It can be used immediately or stored at -20°C for future use. Determine the total protein concentration of the extract using a standard method like the Bradford or Lowry assay with BSA as a standard.

Protocol 2: Peroxidase Activity Assay of the Crude Extract

This assay is crucial to determine the activity of the prepared crude extract before proceeding with the synthesis reaction.

- **Reaction Mixture:** Prepare the assay mixture containing:
 - 2 mL of 0.1 M phosphate buffer (pH 6.8)
 - 1 mL of 0.01 M pyrogallol solution
 - 1 mL of 0.005 M H_2O_2 solution
- **Enzyme Addition:** Add 0.5 mL of the crude enzyme extract to the reaction mixture.
- **Incubation:** Incubate the solution at 25°C for 5 minutes.
- **Reaction Termination:** Stop the reaction by adding 1 mL of 2.5 M H_2SO_4 .
- **Spectrophotometric Measurement:** Measure the absorbance of the solution at 420 nm. The amount of purpurogallin formed is proportional to the peroxidase activity.
- **Blank Preparation:** Prepare a blank by adding the enzyme extract after the addition of H_2SO_4 .
- **Calculation of Activity:** One unit of peroxidase activity is defined as the change in absorbance of 0.1 per minute per mg of protein.

Protocol 3: In Vitro Synthesis of Anhydrovinblastine

- Substrate Preparation: Prepare stock solutions of catharanthine sulfate and vindoline sulfate in 0.1 M phosphate buffer (pH 6.5).
- Reaction Setup: In a glass vial, prepare the reaction mixture with final concentrations as follows (total volume of 10 mL):
 - Catharanthine: 1 mM
 - Vindoline: 1 mM
 - Crude enzyme extract: 1-2 mg/mL of total protein (optimize based on activity assay)
 - Hydrogen peroxide (H₂O₂): 1 mM (add fresh)
- Initiation of Reaction: Add the hydrogen peroxide to the reaction mixture last to initiate the enzymatic reaction.
- Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle stirring.
- Reaction Termination and Reduction: Stop the reaction by adding an excess of sodium borohydride (NaBH₄) to reduce the intermediate iminium ion to **anhydrovinblastine**.
- Extraction: Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable base (e.g., 1 M NaOH) and extract the alkaloids with an equal volume of ethyl acetate three times.
- Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 4: HPLC Analysis of Anhydrovinblastine

- Sample Preparation: Dissolve the crude product in a known volume of methanol. Filter the sample through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 (5 µm, 4.6 x 250 mm)

- Mobile Phase: A mixture of methanol, acetonitrile, and 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphoric acid). A gradient elution may be necessary for optimal separation. A reported isocratic mobile phase for related compounds is methanol:acetonitrile:ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 μ L
- Quantification: Create a calibration curve using an authentic standard of **anhydrovinblastine** to quantify the yield of the reaction. The retention times for vindoline, catharanthine, and **anhydrovinblastine** should be determined using standards.

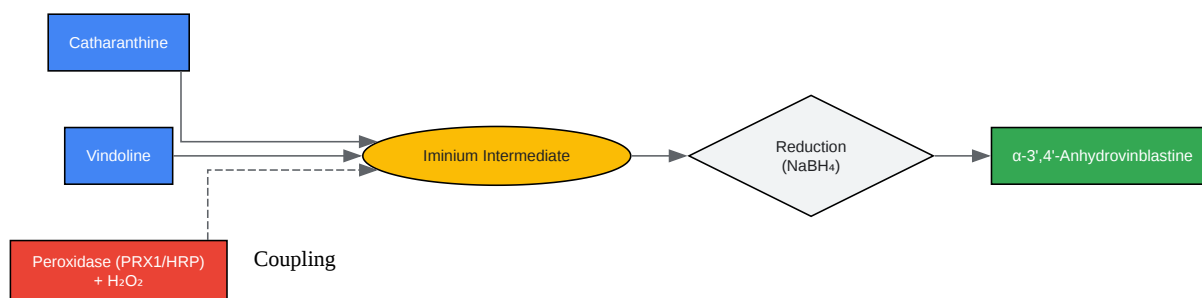
Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Parameter	Crude <i>C. roseus</i> Extract	Horseradish Peroxidase (HRP)
Substrate Concentration		
Catharanthine	1 mM	1 mM
Vindoline	1 mM	1 mM
Enzyme Concentration	1-2 mg/mL protein	10-20 units/mL
H ₂ O ₂ Concentration	1 mM	1 mM
Reaction pH	6.5	6.5
Reaction Temperature	30°C	30°C
Reaction Time	2-4 hours	2-4 hours
Anhydrovinblastine Yield (%)	To be determined	To be determined

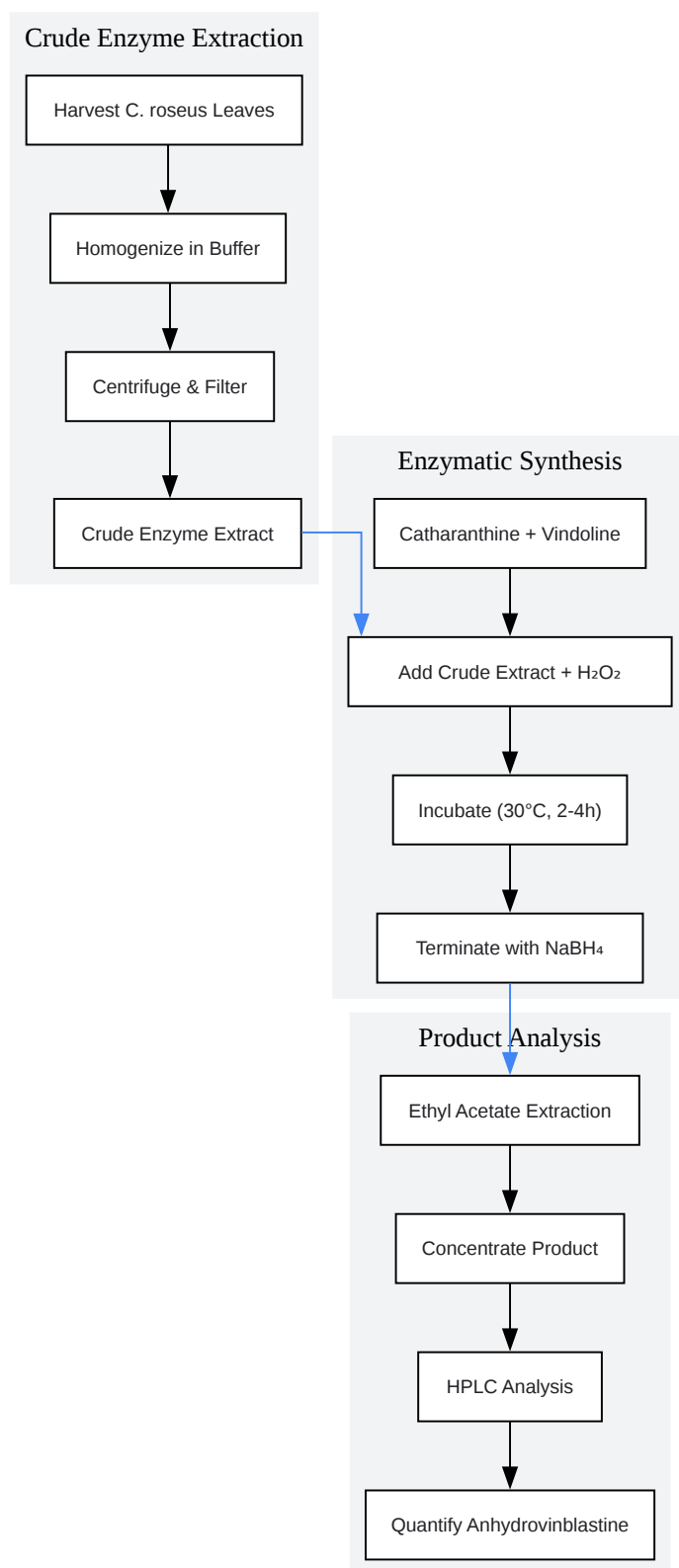
Note: The values in this table represent starting points for optimization. The actual optimal conditions may vary depending on the specific activity of the crude extract and other experimental factors.

Visualizations



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Caption: Enzymatic coupling of catharanthine and vindoline.



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Caption: Experimental workflow for **anhydrovinblastine** synthesis.

Troubleshooting

- Low or no product yield:
 - Inactive enzyme: Ensure the crude extract is freshly prepared or has been stored properly. Perform the peroxidase activity assay to confirm enzyme activity.
 - Sub-optimal reaction conditions: Systematically vary the pH, temperature, and concentrations of substrates, enzyme, and H₂O₂ to find the optimal conditions.
 - Inhibitors in crude extract: The crude extract may contain inhibitors. Consider partial purification of the enzyme using ammonium sulfate precipitation.
- Multiple products in HPLC:
 - Side reactions: The crude extract may contain other enzymes leading to side products. Optimize reaction time and conditions to favor **anhydrovinblastine** formation.
 - Degradation of product: **Anhydrovinblastine** can be unstable. Ensure proper storage of the final product and analyze it promptly.

Conclusion

This application note provides a comprehensive protocol for the in vitro synthesis of **anhydrovinblastine** using crude enzyme extracts from *Catharanthus roseus*. This method offers a promising, scalable, and cost-effective alternative to sourcing this important pharmaceutical precursor. The provided protocols for enzyme extraction, activity assay, synthesis, and analysis, along with the data presentation and visualizations, should serve as a valuable resource for researchers in natural product chemistry, biotechnology, and drug development. Further optimization of the reaction conditions is encouraged to maximize the yield and purity of the final product.

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